2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-(1-NAPHTHYL)ACETAMIDE
Overview
Description
2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-(1-NAPHTHYL)ACETAMIDE is a complex organic compound that features both imidazolidinone and naphthyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-(1-NAPHTHYL)ACETAMIDE typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting phenylglycine with phosgene under controlled conditions to form 2,5-dioxo-3-phenyl-1-imidazolidinyl chloride.
Naphthyl Acetamide Formation: Separately, 1-naphthylamine is reacted with acetic anhydride to form N-(1-naphthyl)acetamide.
Coupling Reaction: The final step involves coupling the imidazolidinone derivative with the naphthyl acetamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-(1-NAPHTHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-(1-NAPHTHYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel polymers or as a precursor for advanced materials with specific properties.
Biological Studies: It can be used in studies involving enzyme inhibition or as a probe for understanding biological pathways.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-(1-NAPHTHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring can form hydrogen bonds with active site residues, while the naphthyl group can engage in π-π interactions with aromatic residues. This dual interaction can enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)PROPANENITRILE
- (3-Ethyl-2,4-dioxo-5,5-diphenyl-1-imidazolidinyl)acetyl chloride
- 3-[1-(3-Chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid
Uniqueness
2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-(1-NAPHTHYL)ACETAMIDE is unique due to the presence of both the imidazolidinone and naphthyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-(2,5-dioxo-3-phenylimidazolidin-1-yl)-N-naphthalen-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-19(22-18-12-6-8-15-7-4-5-11-17(15)18)13-24-20(26)14-23(21(24)27)16-9-2-1-3-10-16/h1-12H,13-14H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEDWBXDZOFFBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1C2=CC=CC=C2)CC(=O)NC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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